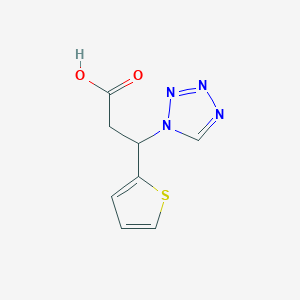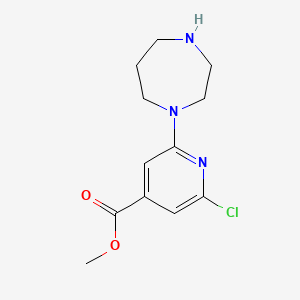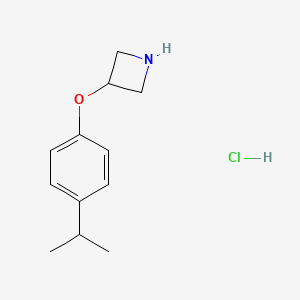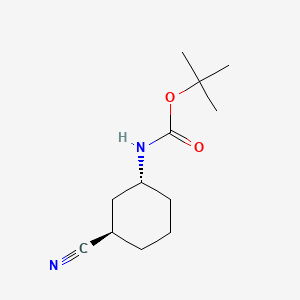
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid, also known as TTPA, is a chemical compound that has been widely studied for its potential applications in scientific research. TTPA is a tetrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research fields.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Zanatta et al. (2013) outlines a procedure for synthesizing and characterizing new tetrazolic acids, structurally analogous to succinic acid, through cycloaddition reactions. This synthesis method is applicable to compounds like 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid (Zanatta et al., 2013).
Catalytic Applications
- Khorramabadi et al. (2020) discuss the use of tetrazoles, including 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid, in catalysis for synthesizing diverse tetrazoles from amino acids. This demonstrates the compound's potential in facilitating diverse chemical reactions (Khorramabadi et al., 2020).
Coordination Chemistry and Luminescence
- Shen et al. (2016) have researched the coordination complexes of manganese(II) based on tetrazole carboxylate ligands, which includes derivatives of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid. These complexes exhibit luminescent properties, suggesting potential applications in optical materials (Shen et al., 2016).
Anticancer Activity
- Research by Saad & Moustafa (2011) indicates that certain derivatives of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid exhibit significant anticancer activities in vitro, highlighting its potential in medicinal chemistry (Saad & Moustafa, 2011).
Metal-Organic Frameworks (MOFs)
- Yang et al. (2022) and others have explored the use of tetrazole-based carboxylic acids in the synthesis of functional MOFs with novel topologies. This research opens up avenues for the application of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid in materials science (Yang et al., 2022).
Corrosion Inhibition
- Srivastava et al. (2017) have synthesized amino acid-based imidazolium zwitterions, similar in structure to tetrazole derivatives, for corrosion inhibition in metals. This suggests a potential application for 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid in protecting metals against corrosion (Srivastava et al., 2017).
Propriétés
IUPAC Name |
3-(tetrazol-1-yl)-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c13-8(14)4-6(7-2-1-3-15-7)12-5-9-10-11-12/h1-3,5-6H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIFVLJJTQTTLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)

![3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405667.png)
![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)
![N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405670.png)
![Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate](/img/structure/B1405671.png)




